(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
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Overview
Description
(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a hexahydro-furo ring system. The presence of an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the hexahydro-furo ring system, followed by the introduction of the amino and hydroxyl groups through selective functionalization reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, high-pressure reactions, and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol
- (3R,3aR,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-ol
- (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-one
Uniqueness
The hydrochloride form of (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol is unique due to its enhanced solubility and stability compared to its non-hydrochloride counterparts. This makes it more suitable for various applications, particularly in aqueous environments and industrial processes.
This detailed article provides a comprehensive overview of (3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4-,5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKTMRKHVHYJE-MVNLRXSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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